molecular formula C20H21N3O4S2 B2653105 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536733-65-0

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2653105
CAS No.: 536733-65-0
M. Wt: 431.53
InChI Key: SCCPNLXRXXVGFV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3-thiazol-2-yl moiety. The thiazole ring is further substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-18(14-5-9-16(27-4)10-6-14)21-20(28-13)22-19(24)15-7-11-17(12-8-15)29(25,26)23(2)3/h5-12H,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPNLXRXXVGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenylacetic acid with thioamides under acidic conditions to form the thiazole ring.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the thiazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with benzamide: The final step involves coupling the intermediate product with benzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, where nucleophiles such as halides or amines can replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating various organic reactions.
  • Catalyst Development: It is explored for its role in catalyzing chemical processes, enhancing reaction rates and selectivity.

Biology

  • Biochemical Probes: Investigated for studying enzyme interactions and cellular pathways, particularly in understanding metabolic processes.
  • Antiviral Activity: Related compounds have shown significant antiviral effects against hepatitis B virus (HBV), indicating potential therapeutic applications .

Medicine

  • Therapeutic Potential: The compound is being explored for its efficacy in treating diseases such as cancer and neurological disorders. Its mechanisms may involve:
    • Inhibition or activation of specific enzymes.
    • Modulation of cellular receptors impacting signal transduction pathways.
    • Influence on gene expression related to critical cellular processes .

Data Tables

Application AreaDescriptionRelevant Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyBiochemical probe for enzyme studiesSignificant antiviral activity against HBV (IC50 = 1.99 µM)
MedicinePotential treatment for cancer/neurological disordersFavorable cytotoxicity profile; therapeutic window established

Case Study 1: In Vivo Anti-HBV Activity

Research demonstrated that derivatives similar to this compound effectively reduced HBV replication in duck models. This study emphasizes the need for further investigation into the mechanisms enhancing A3G expression and inhibiting viral replication.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, suggesting potential for systemic administration in therapeutic settings .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
  • Structural Differences : The thiazole ring here has a 4-methylphenyl (p-tolyl) group at position 4 and a phenyl group at position 5, compared to the target compound’s 4-methoxyphenyl and methyl substituents.
  • The methyl group in the target compound may enhance metabolic stability compared to phenyl .
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide ()
  • Structural Differences : The benzamide is replaced with a morpholinyl acetamide group.
  • Implications : The morpholine ring introduces polar character, improving aqueous solubility. However, the absence of the dimethylsulfamoyl group may reduce affinity for sulfonamide-binding targets .

Variations in the Benzamide Substituents

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
  • Structural Differences: The dimethylsulfamoyl group is replaced with a phenoxy substituent.
  • This compound showed 129.23% biological activity in growth modulation assays, suggesting substituent-dependent efficacy .
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) ()
  • Structural Differences : Incorporates a trifluoromethylpyrimidinyl group instead of dimethylsulfamoyl.
  • Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring may engage in π-π stacking. This highlights how electron-withdrawing substituents can modulate target interactions .

Halogen-Substituted Analogs

N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide Hydrobromide ()
  • Structural Differences : A chlorophenyl group replaces the methoxyphenyl, and the benzamide is attached via a methylene linker.
  • Implications : The chloro group’s electron-withdrawing nature may alter electronic distribution, affecting binding to targets. The hydrobromide salt improves crystallinity and stability .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Properties Reference
Target Compound 4-(Dimethylsulfamoyl), 4-methoxyphenyl, 5-methyl ~421.5 g/mol High polarity, hydrogen-bonding capability -
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 4-methylphenyl, phenyl ~390.4 g/mol Increased steric bulk
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Morpholinyl acetamide 347.4 g/mol Enhanced solubility
Filapixant Trifluoromethylpyrimidinyl ~573.5 g/mol High metabolic stability
N-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide Hydrobromide Chlorophenyl, methylene linker ~423.7 g/mol Electron-withdrawing effects

Biological Activity

4-(Dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, with the CAS number 536733-65-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.53 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance. The presence of the dimethylsulfamoyl group enhances its solubility and potential interactions with biological targets.

PropertyValue
CAS Number536733-65-0
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Enzyme Inhibition : The thiazole moiety has been associated with enzyme inhibition activities, particularly in relation to tyrosinase and other metabolic enzymes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory activities by modulating inflammatory pathways.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound display significant inhibitory effects on mushroom tyrosinase. In a study where various analogs were tested, it was found that the compound could inhibit tyrosinase activity effectively at concentrations as low as 5 µM, demonstrating a potential application in skin whitening products due to its melanin synthesis inhibition properties .

Antimicrobial Activity

In vitro studies have shown that thiazole derivatives exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows for effective binding to bacterial enzymes, disrupting their function and leading to cell death .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects using various animal models. In one study, it was shown to significantly reduce edema in paw inflammation models when administered at doses of 10 mg/kg . This suggests a promising role in managing inflammatory conditions.

Case Study 1: Tyrosinase Inhibition

A research team investigated the effects of several thiazole derivatives on tyrosinase activity using B16F10 melanoma cells. The results indicated that the compound reduced cellular tyrosinase activity by approximately 50% at concentrations of 20 µM after 72 hours of treatment .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several thiazole derivatives, the compound demonstrated significant inhibition against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MIC) recorded at 15 µg/mL and 20 µg/mL respectively .

Q & A

Q. Key Table: Reaction Conditions

StepReagents/ConditionsSolventTimeYield
1Glacial AcOH, refluxEthanol4h~70%
2Sulfamoyl chloride, Et₃NDCM2h~65%

Basic Structural Characterization

Q: Which spectroscopic methods are critical for confirming the compound’s structure? A:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for methoxyphenyl (δ 3.8 ppm, singlet) and thiazole methyl (δ 2.4 ppm, triplet) .
    • ¹³C NMR : Benzamide carbonyl at δ 165 ppm .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole: 1.74 Å) .

Preliminary Biological Activity Screening

Q: How can researchers design initial antibacterial/antifungal assays for this compound? A:

  • Protocol : Use the cup-plate method with E. coli (Gram-negative) and S. aureus (Gram-positive) at 1 µg/mL in DMF .
  • Controls : Include DMF solvent control and standard antibiotics (e.g., ampicillin).
  • Data Interpretation : Zones of inhibition >10 mm suggest activity; compare with structure-activity relationships (SAR) of analogous thiazoles .

Advanced: Optimizing Reaction Yield

Q: What strategies improve the yield of the benzamide coupling step? A:

  • Catalyst Screening : Replace glacial AcOH with p-toluenesulfonic acid (PTSA) to enhance electrophilicity .
  • Solvent Optimization : Use tetrahydrofuran (THF) instead of ethanol for better solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .

Q. Key Table: Yield Optimization

ConditionYield ImprovementReference
PTSA catalyst+15%
THF solvent+10%

Advanced: Resolving Spectral Contradictions

Q: How to address conflicting NMR or mass spectrometry data? A:

  • Isotopic Pattern Analysis : For mass spectra, confirm molecular ion [M+H]⁺ (e.g., m/z 443.1) and check for Cl/Br isotopic signatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish thiazole protons from aromatic benzamide peaks) .
  • X-ray Validation : Cross-verify with crystallographic data (CCDC depository: e.g., 1441403) .

Mechanistic Studies: Sulfamoyl Reactivity

Q: How does the dimethylsulfamoyl group influence stability under oxidative conditions? A:

  • Oxidative Pathways : The sulfamoyl group undergoes oxidation to sulfonamides using H₂O₂ or KMnO₄ (confirmed by LC-MS) .
  • Kinetic Studies : Monitor degradation via HPLC at pH 7.4 (t₁/₂ = 12h at 37°C) to assess stability in physiological conditions .

Key Reaction Pathway :
Sulfamoyl → Sulfonamide (Oxidation)

Advanced Biological Models: Anticancer Potential

Q: What in vitro models are suitable for evaluating anticancer activity? A:

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ determination via MTT assay .
  • Mechanistic Probes : Assess apoptosis (Annexin V staining) and ROS generation (DCFH-DA assay) .
  • SAR Guidance : Compare with benzoxazole derivatives showing IC₅₀ <10 µM .

Data Contradiction: Biological vs. Computational Results

Q: How to reconcile discrepancies between in silico predictions and experimental bioactivity? A:

  • Docking Refinement : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility .
  • Experimental Replicates : Repeat assays with fresh compound batches to rule out degradation .
  • Meta-Analysis : Cross-reference with PubChem bioactivity data for analogous sulfonamides .

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